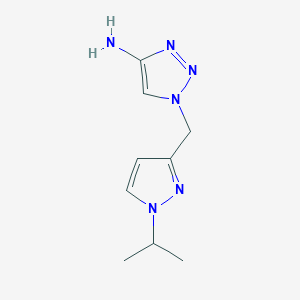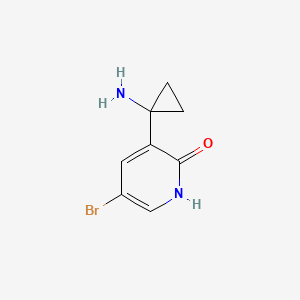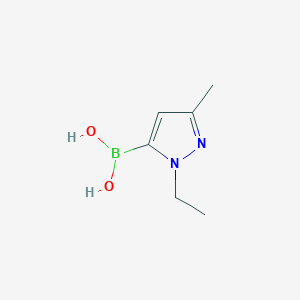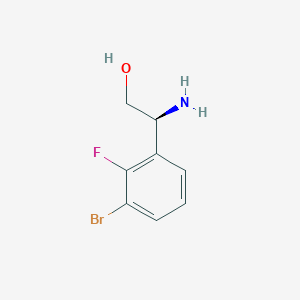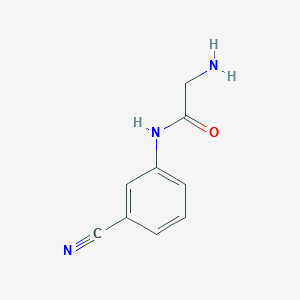
2-amino-N-(3-cyanophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(3-cyanophenyl)acetamide is an organic compound with the molecular formula C9H9N3O It is a derivative of acetamide, featuring an amino group and a cyano group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-cyanophenyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl amines with alkyl cyanoacetates. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and fusion techniques are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-cyanophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted acetamides, amines, and heterocyclic compounds. These products are of interest for their potential biological and chemical activities .
Scientific Research Applications
2-amino-N-(3-cyanophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N-(3-cyanophenyl)acetamide and its derivatives involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-N-(3-cyanophenyl)acetamide include:
- N-(4-amino-2-cyanophenyl)acetamide
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-amino-N-(3-cyanophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O/c10-5-7-2-1-3-8(4-7)12-9(13)6-11/h1-4H,6,11H2,(H,12,13) |
InChI Key |
NGPKYKWYQDVVGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


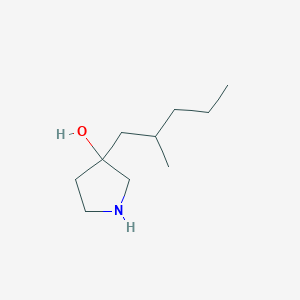
![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)
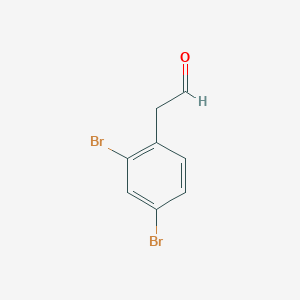
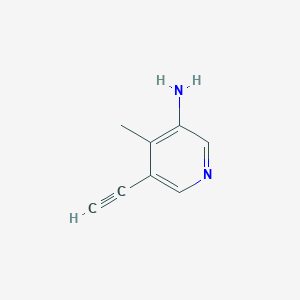
![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
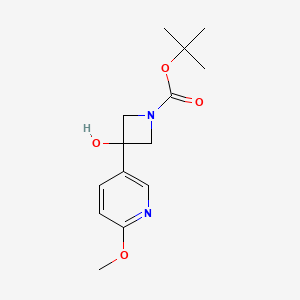
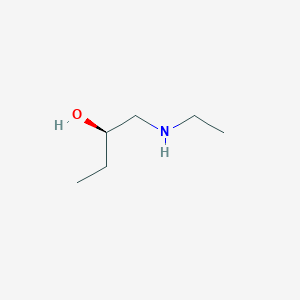
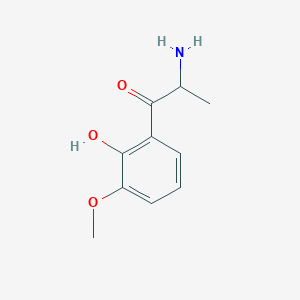
![N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide](/img/structure/B13561244.png)
